molecular formula C16H16BrN3O3 B15007495 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

Cat. No.: B15007495
M. Wt: 378.22 g/mol
InChI Key: JCONHOUABHYYRS-UHFFFAOYSA-N
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Description

3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound that features a bromine atom, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).

    Amidation: The formation of the benzamide moiety, which can be achieved by reacting the brominated nitro compound with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
  • 3-bromo-N-{3-[(4-aminophenyl)amino]propyl}benzamide
  • 3-bromo-N-{3-[(4-methylphenyl)amino]propyl}benzamide

Uniqueness

3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer specific reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H16BrN3O3

Molecular Weight

378.22 g/mol

IUPAC Name

3-bromo-N-[3-(4-nitroanilino)propyl]benzamide

InChI

InChI=1S/C16H16BrN3O3/c17-13-4-1-3-12(11-13)16(21)19-10-2-9-18-14-5-7-15(8-6-14)20(22)23/h1,3-8,11,18H,2,9-10H2,(H,19,21)

InChI Key

JCONHOUABHYYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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